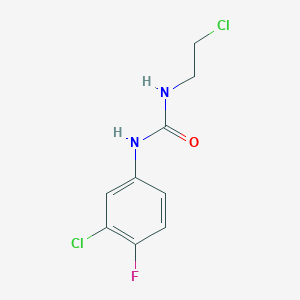

1-(2-Chloroethyl)-3-(3-chloro-4-fluoro-phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-3-fluorophenol is a compound with the linear formula ClC6H3(F)OH. It has a molecular weight of 146.55 .

Synthesis Analysis

4-Chloro-3-fluorophenol has been used in the synthesis of 4-chloro-3-fluoro catechol .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a boiling point of 84 °C/44 mmHg and a melting point of 54-56 °C. It is soluble in chloroform up to 50 mg/mL .Scientific Research Applications

Potential Anticancer Agents

- A study by Gaudreault et al. (1988) synthesized 1-Aryl-3-(2-chloroethyl) ureas and evaluated their cytotoxicity on human adenocarcinoma cells in vitro, suggesting potential as anticancer agents. Certain derivatives were as cytotoxic as chlorambucil, a known chemotherapy drug (Gaudreault et al., 1988).

- Another study by Lacroix et al. (1988) investigated the in vitro and in vivo antineoplastic activity of certain 1-aryl 3-(2-chloroethyl)ureas, demonstrating enhanced survival in mice with leukemia tumors and suggesting these compounds as new antineoplastic agents (Lacroix et al., 1988).

Pharmacological Activity

- Rasmussen et al. (1978) explored a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, identifying anxiolytic and muscle-relaxant properties in derivatives, which may have potential therapeutic applications in CNS disorders (Rasmussen et al., 1978).

Metabolism and Disposition

- The study of the metabolism of 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene, a derivative, in mice by Maurizis et al. (1998) revealed extensive metabolism and distribution in the organism, providing insights into the biological fate of these compounds (Maurizis et al., 1998).

Covalent Binding and Microtubule Stability

- Fortin et al. (2011) characterized the covalent binding of N-Phenyl-N′-(2-chloroethyl)ureas to β-Tubulin, crucial for understanding their interaction with cellular structures and implications for chemotherapeutic agent development (Fortin et al., 2011).

Safety and Hazards

properties

IUPAC Name |

1-(2-chloroethyl)-3-(3-chloro-4-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2FN2O/c10-3-4-13-9(15)14-6-1-2-8(12)7(11)5-6/h1-2,5H,3-4H2,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTZEABNDZUQML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NCCCl)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloroethyl)-3-(3-chloro-4-fluoro-phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(2-Chlorophenyl)methyl]amino}-3-nitrobenzoic acid](/img/structure/B2619834.png)

![ethyl 2-(2-((4-(4-bromophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2619835.png)

![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2619841.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2619845.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2619848.png)

![2-cyano-3-(furan-2-yl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide](/img/structure/B2619851.png)

![{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol](/img/structure/B2619856.png)